Dipalmitoylphosphatidylethanolamine

Description

Propriétés

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDGVPOSSLUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016031 | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5681-36-7 | |

| Record name | Dipalmitoylphosphatidylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5681-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylcephaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipalmitoyl cephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipalmitoylphosphatidylethanolamine (DPPE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). It includes detailed experimental protocols and visual representations of key pathways and workflows to support research and development activities.

Core Concepts: Chemical Identity and Structure

Dipalmitoylphosphatidylethanolamine (DPPE) is a glycerophospholipid, a major class of lipids that are essential components of all cell membranes.[1][2] It is classified as a phosphatidylethanolamine (B1630911) (PE), which is the second most abundant phospholipid in eukaryotic cell membranes after phosphatidylcholine (PC).[1][3]

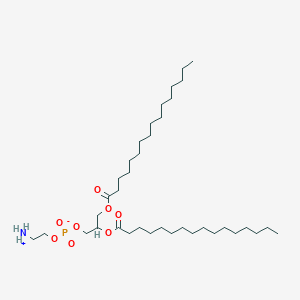

The structure of DPPE consists of a central glycerol (B35011) backbone. The sn-1 and sn-2 positions of the glycerol are esterified with two saturated 16-carbon fatty acids, palmitic acid. The sn-3 position is attached to a phosphate (B84403) group, which is further linked to an ethanolamine (B43304) head group.[2] This amphipathic nature, with a hydrophilic phosphoethanolamine head and two hydrophobic palmitoyl (B13399708) tails, dictates its self-assembly into bilayer structures in aqueous environments.[2]

Chemical Structure of this compound:

References

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a saturated phosphatidylethanolamine (B1630911) crucial for various research applications, including liposome (B1194612) formulation, membrane biophysics studies, and as a component in drug delivery systems.

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a glycerophospholipid with the chemical formula C37H74NO8P. It consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and a phosphoethanolamine head group at the sn-3 position. The saturated nature of the palmitoyl (B13399708) chains allows for tight packing in lipid bilayers, influencing membrane fluidity and stability. In cellular biology, phosphatidylethanolamines (PEs) are major components of biological membranes and are involved in critical cellular processes such as membrane fusion, cell division, and apoptosis.[1][2][3][4][5][6][7] The ability to synthesize and purify high-quality DPPE is therefore essential for advancing research in these areas.

Chemical Synthesis of DPPE

The de novo synthesis of DPPE can be achieved through a multi-step process starting from sn-glycerol-3-phosphate. The general strategy involves the acylation of the glycerol backbone, followed by the introduction of the phosphoethanolamine head group.

Synthetic Pathway Overview

A common synthetic route involves three main stages:

-

Acylation of sn-Glycerol-3-Phosphate: The free hydroxyl groups at the sn-1 and sn-2 positions of sn-glycerol-3-phosphate are acylated using palmitoyl chloride in the presence of a base to yield 1,2-dipalmitoyl-sn-glycero-3-phosphate (dipalmitoyl phosphatidic acid).

-

Coupling with Protected Ethanolamine (B43304): The resulting phosphatidic acid is then coupled with an N-protected ethanolamine derivative, such as N-trityl ethanolamine, using a suitable coupling agent.

-

Deprotection: The protecting group on the ethanolamine moiety is removed under mild acidic conditions to yield the final DPPE product.

Experimental Protocol: Synthesis of DPPE

Step 1: Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphate (Dipalmitoyl Phosphatidic Acid)

-

To a solution of sn-glycerol-3-phosphate in a suitable anhydrous solvent (e.g., pyridine (B92270) or a mixture of chloroform (B151607) and pyridine), add an excess of palmitoyl chloride dropwise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of cold water or a dilute acid solution.

-

The product is extracted with an organic solvent (e.g., chloroform or diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Coupling with N-Trityl Ethanolamine

-

The crude dipalmitoyl phosphatidic acid is dissolved in an anhydrous solvent such as dichloromethane.

-

N-trityl ethanolamine and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-1-methylpyridinium (B1202621) iodide) are added to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) may also be added.

-

The reaction is stirred at room temperature for 24-48 hours and monitored by TLC.

-

After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated.

Step 3: Deprotection of the N-Trityl Group

-

The N-trityl protected DPPE is dissolved in a suitable solvent mixture, such as chloroform/methanol (B129727).

-

A mild acid, such as trifluoroacetic acid (TFA), is added to the solution, and the reaction is stirred at room temperature for 1-2 hours.[8]

-

The deprotection is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the crude DPPE is obtained.

Purification of DPPE

Purification of the synthesized DPPE is critical to remove unreacted starting materials, by-products, and any side products. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for the purification of phospholipids (B1166683).

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Sample Loading: The crude DPPE is dissolved in a minimal amount of the initial eluent and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform to a mixture of chloroform and methanol. The polarity is gradually increased to first elute less polar impurities, followed by the DPPE, and finally, more polar impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure DPPE.

Recrystallization

Recrystallization can be used as a final purification step to obtain highly pure, crystalline DPPE.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is one in which DPPE is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of chloroform and methanol or ethanol (B145695) and water can be effective.

-

Dissolution: The partially purified DPPE is dissolved in a minimal amount of the hot solvent system.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Assessment and Characterization

The purity and identity of the synthesized DPPE must be confirmed using various analytical techniques.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to assess the purity of DPPE and to monitor the progress of reactions and chromatographic separations.[9]

Experimental Protocol:

-

Plate Preparation: A small amount of a solution of the synthesized DPPE is spotted onto a silica gel TLC plate.

-

Development: The plate is developed in a chamber containing a suitable mobile phase. A common solvent system for phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).

-

Visualization: The spots can be visualized using various methods, such as iodine vapor, or by spraying with a specific stain for phospholipids like molybdenum blue spray reagent.

-

Rf Value: The retention factor (Rf) of the DPPE spot is calculated and compared to that of a standard.[10][11][12]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the palmitoyl chains, the glycerol backbone, and the ethanolamine headgroup.

-

³¹P NMR: Is particularly useful for phosphorus-containing compounds. DPPE should show a single peak in the ³¹P NMR spectrum, and its chemical shift can confirm the phosphate (B84403) ester linkage.[13][14][15]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the synthesized DPPE, confirming its identity.[16]

Data Presentation

Table 1: Summary of Synthesis and Purification Data

| Parameter | Expected Value/Range |

| Overall Yield | 40-60% |

| Purity by HPLC | >98%[17] |

| TLC Rf Value (Chloroform:Methanol:Water 65:25:4) | ~0.4 - 0.5 |

| Melting Point | ~185-190 °C |

Table 2: Analytical Characterization Data for DPPE

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Peaks corresponding to the terminal methyl groups of palmitoyl chains (~0.88 ppm), methylene (B1212753) protons of the fatty acid chains (~1.25 ppm), glycerol backbone protons (~3.9-5.2 ppm), and ethanolamine protons. |

| ³¹P NMR (CDCl₃) | A single peak around 0 to -1 ppm. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 692.5 |

Visualization of Pathways and Workflows

Signaling Pathway Involving Phosphatidylethanolamine

Phosphatidylethanolamine plays a crucial role in apoptosis (programmed cell death). During apoptosis, PE, along with phosphatidylserine (B164497) (PS), is translocated from the inner to the outer leaflet of the plasma membrane, serving as a signal for phagocytic cells to engulf the apoptotic cell.[6][7][18] This process is a key component of tissue homeostasis.

Caption: Apoptosis signaling pathway involving PE.

Experimental Workflow for DPPE Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

References

- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]

- 10. web.uvic.ca [web.uvic.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. barron.rice.edu [barron.rice.edu]

- 16. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine [cymitquimica.com]

- 18. biorxiv.org [biorxiv.org]

A Technical Guide to the Physical Properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature-dependent physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a saturated phospholipid of significant interest in the fields of membrane biophysics, drug delivery, and biomaterial development. Understanding the thermotropic behavior of DPPE is crucial for the rational design of lipid-based formulations and for elucidating the structure-function relationships of biological membranes.

Thermotropic Phase Behavior of DPPE

DPPE, like other phospholipids, exhibits a rich thermotropic phase behavior, transitioning between different physical states as a function of temperature. These phase transitions are characterized by changes in the ordering of the hydrocarbon chains, the packing of the lipid molecules, and the overall structure of the lipid assembly. The primary phases observed for DPPE in aqueous dispersion are the subgel (Lc), lamellar gel (Lβ), and liquid crystalline (Lα) phases.

The main phase transition (Tm) for DPPE, corresponding to the transformation from the ordered gel phase to the disordered liquid-crystalline phase, is a key parameter influencing the fluidity and permeability of DPPE-containing membranes. Molecular dynamics simulations have been employed to study the structural properties of DPPE bilayers near this main phase transition, revealing contrasting transformation processes compared to similar lipids like DPPC.[1]

Phase Transitions and Temperatures

The phase behavior of DPPE is complex and can be influenced by factors such as hydration and pressure. The main gel to liquid-crystalline phase transition temperature (Tm) is a critical parameter. Additionally, a subgel to lamellar gel phase transition can be observed under certain conditions. The temperatures of these transitions can be elevated by applying pressure.[2] For instance, in one study, the Lc/Lβ transition for DPPE bilayers appeared at pressures higher than 21.8 MPa.[2] Below this pressure, a direct Lc/Lα transition was observed at a temperature higher than the main transition temperature.[2]

Coarse-grained simulations of mixtures of dipalmitoylphosphatidylcholine (DPPC) and DPPE have shown that at high temperatures, close to ideal mixing is observed, while at lower temperatures in the ordered phase, dynamic heterogeneities can be identified.[3]

The following table summarizes the key phase transitions and their approximate temperatures for DPPE in excess water at ambient pressure. It is important to note that the exact transition temperatures can vary slightly depending on the experimental conditions, such as the purity of the lipid, the heating/cooling rate, and the specific technique used for measurement.

| Phase Transition | Abbreviation | Approximate Temperature (°C) | Notes |

| Main Phase Transition | Tm | 63 - 64.4 | Transition from the lamellar gel (Lβ) phase to the liquid-crystalline (Lα) phase.[4][5] |

| Subgel to Gel Transition | - | Highly dependent on incubation time and temperature | The formation of the stable lamellar-crystal phase from the metastable lamellar-gel phase can require long incubation times.[6] |

Thermodynamic Properties

The phase transitions of DPPE are associated with specific thermodynamic parameters, primarily the enthalpy change (ΔH), which reflects the energy absorbed or released during the transition.

| Transition | Parameter | Typical Value | Unit |

| Main Phase Transition (Lβ → Lα) | Enthalpy (ΔH) | ~35 | kJ/mol |

Note: The enthalpy value is a representative value and can vary between studies.

Experimental Protocols for Characterization

The physical properties of DPPE are typically investigated using a combination of biophysical techniques. The following sections detail the general experimental protocols for the most common methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: A known amount of DPPE is hydrated with a buffer solution to form a lipid dispersion, typically multilamellar vesicles (MLVs). The concentration of the lipid dispersion is usually in the range of 1-10 mg/mL.

-

Instrumentation: A differential scanning calorimeter is used. The lipid dispersion is hermetically sealed in an aluminum pan, and an identical pan containing only the buffer is used as a reference.

-

Measurement: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a desired temperature range that encompasses the expected phase transitions.

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram. The peak of the endothermic or exothermic event corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid assemblies at different temperatures. Small-angle X-ray scattering (SAXS) provides information on the overall lamellar structure and repeat distance, while wide-angle X-ray scattering (WAXS) gives insights into the packing of the hydrocarbon chains.

Methodology:

-

Sample Preparation: A hydrated DPPE sample is placed in a temperature-controlled sample holder. The concentration and hydration level are carefully controlled.

-

Instrumentation: A synchrotron or laboratory-based X-ray source is used. The sample is exposed to a monochromatic X-ray beam.

-

Data Collection: The scattered X-rays are detected by a 2D detector. Diffraction patterns are collected at various temperatures, allowing for the observation of temperature-induced structural changes.

-

Data Analysis:

-

SAXS: The positions of the Bragg peaks in the low-angle region are used to calculate the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the intervening water layer.

-

WAXS: The diffraction pattern in the wide-angle region provides information about the packing of the acyl chains. A sharp peak around 4.2 Å is characteristic of the ordered gel phase with tightly packed chains, while a broad, diffuse peak around 4.5 Å indicates the disordered liquid-crystalline phase.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational modes of molecules and can be used to probe the conformational order of the hydrocarbon chains and the hydration state of the headgroup of DPPE as a function of temperature.

Methodology:

-

Sample Preparation: A thin film of hydrated DPPE is prepared on an infrared-transparent window (e.g., CaF2). The sample is placed in a temperature-controlled transmission cell.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: FTIR spectra are recorded over a range of temperatures. Specific vibrational bands are monitored to follow the phase transition.

-

Data Analysis: The frequency of the symmetric (νs) and asymmetric (νas) CH2 stretching vibrations of the acyl chains is particularly sensitive to the conformational order. A sharp increase in the frequency of these bands indicates a transition from the more ordered (trans) gel phase to the more disordered (gauche) liquid-crystalline phase. The analysis of these spectra can be enhanced using techniques like multivariate curve resolution with alternating least squares (MCR-ALS).[7]

Visualizations

DPPE Phase Transitions

The following diagram illustrates the temperature-induced phase transitions of DPPE.

Experimental Workflow for DPPE Characterization

The diagram below outlines a typical experimental workflow for characterizing the physical properties of DPPE.

References

- 1. Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermotropic and barotropic phase transitions of N-methylated dipalmitoylphosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase behavior and dynamic heterogeneities in lipids: a coarse-grained simulation study of DPPC-DPPE mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial model membranes under the harsh subsurface conditions of Mars - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03911K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fulir.irb.hr [fulir.irb.hr]

An In-depth Technical Guide to the Phase Transition Behavior of DPPE Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) lipid bilayers. Understanding these phase transitions is critical for advancements in drug delivery systems, membrane biophysics, and the formulation of lipid-based therapeutics. This document details the thermodynamic properties, experimental methodologies used for characterization, and the molecular dynamics of DPPE bilayers.

Introduction to DPPE and Its Phase Behavior

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid that is a common component of biological membranes and is frequently used in model membrane systems. The behavior of DPPE is largely dictated by its molecular structure, which includes a small ethanolamine (B43304) headgroup and two saturated 16-carbon acyl chains. These features allow for strong intermolecular hydrogen bonding and tight packing, which in turn govern its distinct phase transition properties.

DPPE bilayers exhibit several temperature-dependent phases, the most prominent being the subgel (Lc), gel (Lβ), and liquid-crystalline (Lα) phases. The transitions between these phases are characterized by significant changes in the ordering of the acyl chains, the mobility of the lipid molecules, and the overall structure of the bilayer.

Quantitative Thermodynamic Data

The phase transitions of DPPE bilayers are associated with distinct thermodynamic parameters. These values are crucial for predicting and controlling the behavior of DPPE-containing systems.

| Phase Transition | Transition Temperature (Tm) | Enthalpy Change (ΔH) | Reference |

| Subgel (Lc) to Gel (Lβ) | Pressure-dependent; at pressures above 21.8 MPa | Not specified | [1] |

| Gel (Lβ) to Liquid-Crystalline (Lα) | ~63-64 °C | ~8.7-9.6 kcal/mol |

Note: The exact values can vary depending on experimental conditions such as hydration level, pH, and the presence of other molecules.

Key Factors Influencing DPPE Phase Transitions

Several factors can significantly influence the phase transition behavior of DPPE bilayers:

-

Hydration: The level of water in the system affects the spacing between lipid headgroups and the overall bilayer structure. Dehydration can lead to an increase in the main transition temperature.

-

pH: Changes in pH can alter the ionization state of the phosphate (B84403) group in the headgroup, thereby affecting inter-lipid interactions and phase transition temperatures.

-

Pressure: Increasing pressure generally leads to an increase in the main transition temperature. The Lc/Lβ transition for DPPE, for instance, is observed at pressures higher than 21.8 MPa.[1]

-

Presence of Other Lipids: When mixed with other lipids, such as dipalmitoylphosphatidylcholine (DPPC), the phase behavior of the bilayer can become more complex, with the potential for phase separation and the formation of distinct lipid domains.

Experimental Protocols for Characterization

The study of DPPE phase transitions relies on a variety of biophysical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.[2][3][4][5][6]

Methodology:

-

Sample Preparation:

-

A known amount of DPPE is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The film is further dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., HEPES, PBS) at a temperature above the main phase transition temperature of DPPE to form multilamellar vesicles (MLVs).

-

For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a defined pore size.[3]

-

-

DSC Measurement:

-

A precise amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan.

-

An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a desired range (e.g., 20 °C to 80 °C) at a constant rate (e.g., 1 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

-

-

Data Analysis:

-

The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

X-Ray Diffraction

X-ray diffraction provides detailed structural information about the arrangement of lipid molecules in the different phases, including bilayer thickness and the packing of the acyl chains.[7][8][9][10][11]

Methodology:

-

Sample Preparation:

-

A hydrated DPPE sample is prepared as described for DSC.

-

The sample is sealed in a thin-walled glass capillary tube.

-

-

X-Ray Diffraction Measurement:

-

The capillary is mounted in an X-ray beam.

-

The temperature of the sample is controlled using a Peltier device.

-

X-ray diffraction patterns are collected at various temperatures, particularly around the phase transition temperatures.

-

Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data are collected.

-

-

Data Analysis:

-

SAXS: The positions of the diffraction peaks in the small-angle region are used to calculate the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

-

WAXS: The diffraction patterns in the wide-angle region provide information about the packing of the hydrocarbon chains. A sharp peak around 4.2 Å indicates a highly ordered gel phase with hexagonal chain packing, while a broad, diffuse peak around 4.5 Å is characteristic of the disordered liquid-crystalline phase.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-perturbative technique that provides information about the conformation and dynamics of different parts of the lipid molecule by monitoring the vibrational frequencies of specific chemical bonds.[12][13][14][15][16]

Methodology:

-

Sample Preparation:

-

A hydrated DPPE sample is prepared.

-

The sample is placed between two CaF2 or BaF2 windows separated by a thin spacer.

-

-

FTIR Measurement:

-

The sample cell is placed in the FTIR spectrometer, which is equipped with a temperature-controlled sample holder.

-

FTIR spectra are recorded as a function of temperature, with particular attention to the regions corresponding to the CH2 stretching vibrations (~2800-3000 cm-1) and the C=O stretching vibrations (~1700-1750 cm-1).

-

-

Data Analysis:

-

CH2 Stretching Vibrations: The frequency of the symmetric (νs) and asymmetric (νas) CH2 stretching bands is sensitive to the conformational order of the acyl chains. A sharp increase in the frequency of these bands indicates a transition from the ordered gel phase to the disordered liquid-crystalline phase.

-

C=O Stretching Vibrations: The C=O stretching band provides information about the hydration and hydrogen bonding at the lipid-water interface.

-

Molecular View of DPPE Phase Transitions

The phase transitions of DPPE bilayers can be understood at a molecular level by considering the arrangement and dynamics of the individual lipid molecules.

-

Subgel Phase (Lc): At low temperatures, DPPE can form a highly ordered subgel phase where the acyl chains are in an all-trans configuration and packed in a crystalline-like lattice. Molecular motion is highly restricted.[17]

-

Gel Phase (Lβ): As the temperature increases, the bilayer transitions to the gel phase. In this phase, the acyl chains are still largely in an all-trans conformation but have more rotational freedom. The chains are typically tilted with respect to the bilayer normal.[18][19]

-

Liquid-Crystalline Phase (Lα): The main phase transition (Tm) marks the transition to the liquid-crystalline phase. This phase is characterized by a high degree of disorder in the acyl chains, with a significant number of gauche conformations. The lipids have high lateral mobility, and the bilayer is in a fluid state.[18][19]

Conclusion and Future Directions

The phase transition behavior of DPPE lipid bilayers is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of these transitions, facilitated by techniques such as DSC, X-ray diffraction, and FTIR spectroscopy, is essential for the rational design of lipid-based technologies. Future research in this area may focus on the influence of more complex biological environments, including the presence of proteins and other membrane components, on the phase behavior of DPPE and its implications for cellular processes and drug delivery. The continued development of molecular dynamics simulations will also provide deeper insights into the molecular mechanisms driving these transitions.[18]

References

- 1. Thermotropic and barotropic phase transitions of N-methylated dipalmitoylphosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. ucm.es [ucm.es]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Structure of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Membrane States of Saturated Glycerophospholipids: A Thermodynamic Study of Bilayer Phase Transitions [jstage.jst.go.jp]

- 18. Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular dynamics and conformation in the gel and liquid-crystalline phases of phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of DPPE in Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a saturated phosphatidylethanolamine (B1630911) (PE) that plays a crucial role in the structure and function of biological membranes. Its unique biophysical properties, stemming from its small ethanolamine (B43304) headgroup and saturated acyl chains, significantly influence membrane organization, fluidity, and the activities of membrane-associated proteins. This technical guide provides an in-depth exploration of the functions of DPPE in biological membranes, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its involvement in cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the roles of DPPE in biological and synthetic membrane systems.

Introduction

Phospholipids (B1166683) are the fundamental building blocks of cellular membranes, and their diversity is key to the complex functions these membranes perform.[1] Among these, phosphatidylethanolamines (PEs) are a major class of phospholipids, and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a prominent example of a saturated PE.[1] The unique molecular geometry of DPPE, often described as cone-shaped due to its small headgroup relative to its acyl chains, imparts a propensity to induce negative curvature in membranes. This property is critical for various cellular processes that involve membrane remodeling, such as fusion and fission.

This guide will delve into the biophysical characteristics of DPPE, its interactions with other membrane components, its role in the formation of lipid domains, and its emerging significance in cellular signaling and drug delivery applications.

Biophysical Properties and Membrane Organization

The biophysical behavior of DPPE is a cornerstone of its functional significance in membranes. Its saturated dipalmitoyl chains allow for tight packing, leading to a higher phase transition temperature compared to its unsaturated counterparts.

Phase Transitions and Membrane Fluidity

DPPE exhibits a distinct gel-to-liquid crystalline phase transition, which is a critical determinant of membrane fluidity. The main transition temperature (Tm) for pure DPPE bilayers is approximately 63-66°C.[2][3] This high Tm reflects the strong van der Waals interactions between its saturated acyl chains. The presence of DPPE in a membrane generally increases its rigidity and viscosity compared to membranes composed of phospholipids with larger headgroups like phosphatidylcholine (PC).[2]

Inter-lipid Interactions and Membrane Structure

DPPE's small ethanolamine headgroup facilitates strong intermolecular hydrogen bonding, both with neighboring lipids and with water molecules at the interface.[4] These interactions contribute to a reduction in the area per lipid and an increase in membrane thickness when DPPE is incorporated into a bilayer.[4] Molecular dynamics simulations have shown that increasing the concentration of DPPE in a mixed DPPC/DPPE bilayer leads to a more ordered state with a decreased average area per headgroup.

Data Presentation: Biophysical Properties of DPPE-Containing Membranes

| Property | Value/Observation | Experimental Context |

| Main Transition Temperature (Tm) | ~63-66 °C | Pure DPPE bilayers[2][3] |

| Area per Lipid | Decreases with increasing DPPE concentration | Mixed DPPC/DPPE bilayers[4] |

| Membrane Thickness | Increases with increasing DPPE concentration | Mixed DPPC/DPPE bilayers |

| Membrane Fluidity | Decreases (more viscous) compared to PC membranes | General observation[2] |

Role in Membrane Dynamics: Fusion and Fission

The conical shape of DPPE molecules gives them an intrinsic negative curvature, which is a key factor in promoting membrane fusion and fission events. These processes are fundamental to numerous cellular functions, including vesicle trafficking, endocytosis, and exocytosis.

Membrane Fusion

Membrane fusion requires the formation of highly curved, non-lamellar lipid intermediates. The presence of cone-shaped lipids like DPPE can lower the energy barrier for the formation of these structures, thereby facilitating the fusion process.[1] Studies have shown that phosphatidylethanolamine can promote membrane fusion through a mechanism that may circumvent the classical stalk model.[1]

Membrane Fission

Membrane fission, the process of one membrane dividing into two, is also influenced by lipid geometry. While the precise molecular mechanisms are complex and often protein-driven, the presence of lipids that favor negative curvature, such as DPPE, can contribute to the constriction and eventual scission of the membrane neck.

Involvement in Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are involved in signal transduction and protein trafficking. The partitioning of lipids into these domains is influenced by their physicochemical properties. While DPPE itself is not a canonical raft lipid, its presence can modulate the properties of these domains. Fluorescently labeled DPPE has been used as a probe to study the properties of ordered and disordered membrane domains.[5] The partitioning of such probes can be quantified to understand the organization of these microdomains.

Role in Cellular Signaling

Recent evidence suggests that PEs, including DPPE, are not merely structural components but also participate in cellular signaling. N-acylated PEs, which can be formed from DPPE, are precursors to a class of signaling lipids called N-acylethanolamines (NAEs).[2][6]

Endocannabinoid Signaling Pathway

One of the most well-studied NAEs is anandamide (B1667382), an endocannabinoid that binds to cannabinoid receptors.[7] The biosynthesis of anandamide can involve the N-acylation of a PE, such as DPPE, to form N-arachidonoyl PE, which is then cleaved to release anandamide.[7] This pathway highlights a direct role for PE metabolism in neuromodulatory and other signaling processes.

Below is a simplified representation of the N-acylation-phosphodiesterase pathway leading to NAEs.

Caption: N-Acylethanolamine (NAE) Biosynthesis Pathway.

Interactions with Membrane Proteins

The lipid environment significantly influences the structure and function of membrane proteins.[8] The presence of PE in the membrane is crucial for the proper folding and activity of certain proteins, where it can act as a "lipid chaperone".[2] The tight packing and specific hydrogen bonding capabilities of DPPE can modulate the conformational dynamics of transmembrane proteins and their interactions with other molecules.

Applications in Drug Delivery

The unique properties of DPPE have made it a valuable component in the design of lipid-based drug delivery systems, such as liposomes.[9] Its fusogenic nature can be exploited to enhance the endosomal escape of encapsulated drugs, leading to more efficient intracellular delivery.[9] Furthermore, derivatives of DPPE are used to create functionalized liposomes for targeted drug delivery and imaging.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of DPPE in biological membranes.

Protocol 1: Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) and their subsequent extrusion to form large unilamellar vesicles (LUVs).[5][10]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

Other lipids as required (e.g., DPPC, cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve DPPE and any other lipids in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The temperature of the water bath should be above the phase transition temperature of all lipid components. A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the highest Tm of the lipid components.

-

Vesicle Formation: Agitate the flask by hand or vortexing to hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

-

Extrusion (Sizing):

-

Assemble the liposome extruder with the desired polycarbonate membrane.

-

Heat the extruder to a temperature above the lipid Tm.

-

Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a defined size. The suspension should become more translucent.

-

Caption: Workflow for Liposome Preparation.

Protocol 2: Differential Scanning Calorimetry (DSC) of DPPE Liposomes

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tm) and enthalpy (ΔH).[11][12]

Materials:

-

DPPE-containing liposome suspension (prepared as in Protocol 1)

-

Reference buffer (the same buffer used for liposome hydration)

-

DSC instrument

-

DSC sample and reference pans

Procedure:

-

Sample Preparation:

-

Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

-

Pipette the same volume of the reference buffer into a reference pan.

-

Seal both pans hermetically.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the experimental parameters: temperature range (e.g., 20°C to 80°C for DPPE), scan rate (e.g., 1-5°C/min), and number of heating/cooling cycles.

-

-

Data Acquisition: Start the DSC run. The instrument will record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain a thermogram.

-

The peak of the endotherm corresponds to the main phase transition temperature (Tm).

-

Integrate the area under the peak to determine the enthalpy of the transition (ΔH).

-

Protocol 3: Fluorescence Microscopy of DPPE-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that are excellent models for studying membrane domains and lipid-protein interactions using fluorescence microscopy.[4][11]

Materials:

-

DPPE and other lipids

-

Fluorescent lipid probe (e.g., Rhodamine-DPPE or NBD-DPPE)

-

Chloroform

-

Indium tin oxide (ITO) coated glass slides

-

Sucrose (B13894) solution (for hydration)

-

Glucose solution (for observation)

-

Electroformation chamber

-

Function generator

-

Fluorescence microscope

Procedure:

-

Lipid Film Preparation:

-

Prepare a lipid mixture in chloroform, including a small mole percentage (e.g., 0.5-1 mol%) of a fluorescent lipid probe.

-

Deposit a small volume of the lipid solution onto the conductive side of an ITO slide and spread it evenly.

-

Dry the lipid film under vacuum.

-

-

GUV Formation (Electroformation):

-

Assemble the electroformation chamber with the lipid-coated ITO slides separated by a spacer.

-

Fill the chamber with a sucrose solution.

-

Apply an AC electric field (e.g., 10 Hz, 1-2 V) for several hours at a temperature above the lipid Tm.

-

-

GUV Harvesting and Observation:

-

Gently harvest the GUV suspension from the chamber.

-

Place an aliquot of the GUV suspension in an observation chamber and add an equiosmolar glucose solution. The density difference will cause the GUVs to settle at the bottom.

-

Observe the GUVs using a fluorescence microscope with appropriate filter sets for the chosen fluorescent probe.

-

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine is a phospholipid with profound effects on the structure and function of biological membranes. Its ability to induce tight packing, increase membrane rigidity, and promote negative membrane curvature makes it a key player in maintaining membrane integrity and facilitating dynamic processes such as fusion and fission. Furthermore, its involvement in the biosynthesis of signaling molecules like endocannabinoids highlights its active role in cellular communication. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of DPPE. A thorough understanding of DPPE's function is not only crucial for fundamental cell biology but also holds significant promise for the rational design of advanced drug delivery systems and therapeutics that target membrane-associated processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. diva-portal.org [diva-portal.org]

- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 6. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.ist.utl.pt [web.ist.utl.pt]

- 9. benchchem.com [benchchem.com]

- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 11. Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Solubility of DPPE in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid that plays a crucial role as a structural component of biological membranes. Its amphipathic nature, characterized by a hydrophilic phosphoethanolamine headgroup and two hydrophobic palmitoyl (B13399708) acyl chains, dictates its solubility in various solvents. In the realms of pharmaceutical sciences and drug delivery, DPPE is a key excipient in the formulation of lipid-based delivery systems, including liposomes and lipid nanoparticles. A thorough understanding of its solubility in common organic solvents is paramount for the efficient preparation, purification, and characterization of these advanced drug delivery vehicles.

This technical guide provides a detailed overview of the solubility of DPPE in a range of organic solvents. It is designed to be a practical resource for researchers and professionals, offering quantitative solubility data where available, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of DPPE

The solubility of DPPE is influenced by the polarity of the solvent, temperature, and the specific molecular interactions between the lipid and the solvent molecules. Generally, DPPE exhibits good solubility in chlorinated hydrocarbons and mixtures of chlorinated and alcoholic solvents. Its solubility in polar protic and aprotic solvents is more limited. The following table summarizes the available quantitative and qualitative solubility data for DPPE in several common organic solvents.

| Solvent | Solvent Type | Solubility (mg/mL) | Notes |

| Chloroform | Chlorinated Hydrocarbon | ~ 3[1] | A commonly used solvent for dissolving phospholipids (B1166683). |

| Chloroform:Methanol (9:1, v/v) | Mixed | 10 | Requires heating to approximately 50°C for complete dissolution. |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble | A non-polar solvent similar to chloroform, effective for dissolving DPPE.[2] |

| Methanol | Polar Protic | Soluble | Methanol can interact with both the polar headgroup and the non-polar tails of DPPE.[2] |

| Ethanol | Polar Protic | Moderately Soluble (est. ~30) | Based on the solubility of the structurally similar phospholipid, DPPC. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | < 1 | DPPE is sparingly soluble in DMSO. |

Note on Temperature Effects: The solubility of DPPE in organic solvents generally increases with temperature.[2] This is due to the increased kinetic energy of the solvent and solute molecules, which facilitates the disruption of intermolecular forces in the solid lipid.[2]

Experimental Protocol: Determination of DPPE Solubility using the Shake-Flask Method and HPLC Analysis

The following protocol provides a detailed methodology for the quantitative determination of DPPE solubility in an organic solvent of interest. This method is based on the widely accepted shake-flask equilibrium solubility technique, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Materials

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), high purity

-

Organic solvent of interest (e.g., chloroform, methanol, dichloromethane), HPLC grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with shaking capabilities

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD))

-

HPLC column suitable for lipid analysis (e.g., a silica-based or diol-based column)

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of DPPE to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid DPPE to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a glass syringe.

-

Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC detector. Record the dilution factor.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of DPPE of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solutions using the HPLC system.

-

A suitable mobile phase for normal-phase chromatography of phospholipids often consists of a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol) with a small amount of an additive like an acid or a salt to improve peak shape.

-

The detector response (e.g., peak area) is used to quantify the concentration of DPPE.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the detector response of the standard solutions against their known concentrations.

-

Determine the concentration of DPPE in the diluted sample solution from the calibration curve.

-

Calculate the solubility of DPPE in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of DPPE solubility.

Conclusion

This technical guide provides essential information on the solubility of DPPE in common organic solvents, a critical parameter for its application in pharmaceutical and research settings. While quantitative data for some solvents are available, further experimental determination using standardized protocols, such as the one detailed herein, is recommended to obtain precise values for specific applications. The provided workflow diagram offers a clear visual guide for researchers undertaking such solubility studies. A comprehensive understanding of DPPE's solubility behavior is fundamental to leveraging its full potential in the development of innovative lipid-based technologies.

References

Synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a crucial phospholipid in biomedical research and pharmaceutical development. This document details commercially available sources of synthetic DPPE, their reported purity levels, and the analytical methodologies employed for its characterization. Furthermore, it outlines a representative synthesis protocol and discusses the role of the broader class of phosphatidylethanolamines in key cellular signaling pathways, including biosynthesis and apoptosis. This guide is intended to be a valuable resource for researchers utilizing synthetic phospholipids (B1166683) in their work.

Commercial Sources and Purity of Synthetic DPPE

The availability of high-purity synthetic DPPE is critical for reproducible research and the development of lipid-based drug delivery systems. A variety of chemical and life science suppliers offer synthetic DPPE, with purity levels typically exceeding 96%. The most common analytical techniques cited for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Supplier | Stated Purity | Analytical Method |

| Cayman Chemical | ≥98% | Not specified |

| Larodan | >99% | Not specified |

| Santa Cruz Biotechnology | >99% | Not specified |

| TCI | >96.0% | HPLC |

| Sigma-Aldrich | ≥97% | Not specified |

| GoldBio | Information not available | Not specified |

Synthesis of Synthetic DPPE

The synthesis of DPPE can be achieved through various chemical routes. A common approach involves the use of protected glycerol (B35011) derivatives and phosphorylation agents. The following is a representative, multi-step synthesis adapted from patent literature, providing a general framework for its production.

Experimental Protocol: Synthesis of DPPE

This protocol outlines a general synthetic scheme and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Condensation and Hydrolysis

-

In a suitable reactor, dissolve 2-phthalimidoethyl phosphorodichloridate in anhydrous tetrahydrofuran (B95107).

-

Separately, dissolve α,β-dipalmitoyl-sn-glycerol in anhydrous pyridine (B92270).

-

At a controlled temperature of 0-20°C, slowly add the pyridine solution of the dipalmitin (B8236172) to the tetrahydrofuran solution. The molar ratio of α,β-dipalmitoyl-sn-glycerol to 2-phthalimidoethyl phosphorodichloridate is typically maintained between 1:1.1 and 1:1.5.

-

Allow the reaction to proceed for 30-90 minutes after the addition is complete.

-

Adjust the pH of the reaction mixture to 1-2 with dilute hydrochloric acid to facilitate hydrolysis.

-

After stirring, the mixture is allowed to stand, and the resulting precipitate (the protected DPPE intermediate) is collected by filtration.

-

The filter cake is washed with water and dried.

Step 2: Deprotection

-

The dried intermediate from Step 1 is dissolved in a mixed solvent system of ethanol (B145695) and tetrahydrofuran.

-

Hydrazine hydrate (B1144303) is added dropwise to the solution to cleave the phthalimide (B116566) protecting group. The reaction is typically allowed to proceed for 1-2 hours.

-

The pH is then adjusted to 5-6 with dilute hydrochloric acid, leading to the crystallization of the crude DPPE product.

-

The crude product is collected by suction filtration.

Step 3: Purification

-

The crude DPPE is purified by silica (B1680970) gel column chromatography.

-

A typical elution gradient starts with a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v) to remove less polar impurities.

-

The polarity of the mobile phase is then increased, for example, to a mixture of dichloromethane:methanol:water (e.g., 90:18:2 v/v/v), to elute the pure DPPE.

-

Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

-

The resulting solid is dried to yield the final, purified 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

Experimental Workflow: Synthesis and Purification of DPPE

Analytical Methods for Purity Determination

Ensuring the purity of synthetic DPPE is paramount for its application in research and drug development. HPLC and quantitative NMR (qNMR) are powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying the components of a mixture. For phospholipids like DPPE, a normal phase or reversed-phase HPLC method with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly employed.

Experimental Protocol: HPLC Analysis of DPPE (Adapted from USP-NF Monograph for a similar phospholipid)

-

Instrumentation: An HPLC system equipped with a suitable detector (ELSD or CAD).

-

Column: A silica-based column (e.g., LiChrospher Diol-100, L20 packing, 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of hexane, isopropanol, and water is often used. The exact gradient profile should be optimized to achieve good separation of DPPE from potential impurities.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Sample Preparation: A known concentration of the DPPE sample is dissolved in a suitable solvent, such as a mixture of chloroform (B151607) and methanol.

-

Injection Volume: Typically 10-20 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main DPPE peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a specific reference standard of the analyte. Both ¹H and ³¹P NMR can be utilized for the analysis of phospholipids.

Experimental Protocol: ³¹P qNMR for Phospholipid Purity

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity containing a phosphorus atom, such as phosphoserine, is used.

-

Sample Preparation: Accurately weigh the DPPE sample and the internal standard into an NMR tube. Dissolve the solids in a suitable deuterated solvent mixture that ensures complete solubilization, for example, a mixture of CDCl₃, CD₃OD, and a chelating agent like EDTA to improve spectral resolution.

-

NMR Data Acquisition:

-

Acquire a ³¹P NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei (typically 5 times the longest T1).

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the well-resolved signals of the DPPE and the internal standard.

-

The purity of the DPPE can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

Where:

-

I = Integral area of the signal

-

N = Number of nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample = DPPE

-

IS = Internal Standard

-

Role of Phosphatidylethanolamine (B1630911) in Cellular Signaling

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine belongs to the class of phosphatidylethanolamines (PEs), which are key components of cellular membranes and are involved in various signaling pathways.

Phosphatidylethanolamine Biosynthesis

In mammalian cells, PE is synthesized through two primary pathways: the CDP-ethanolamine pathway located in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[1]

Phosphatidylethanolamine in Apoptosis

Phosphatidylethanolamines play a significant role in the process of programmed cell death, or apoptosis, particularly through the mitochondrial pathway. Exogenous PEs have been shown to induce apoptosis in cancer cells.[2] This process involves changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Conclusion

Synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine is a well-characterized and commercially available phospholipid that is indispensable for a wide range of research and development applications. The selection of a high-purity source, verified by appropriate analytical techniques such as HPLC and qNMR, is crucial for obtaining reliable and reproducible results. A thorough understanding of its synthesis and its role in fundamental cellular processes like apoptosis provides a strong foundation for its effective use in the laboratory.

References

An In-Depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a saturated phospholipid that plays a crucial role in the structure and function of biological membranes. Its unique physicochemical properties, stemming from its dipalmitoyl acyl chains and ethanolamine (B43304) headgroup, make it a subject of significant interest in various research fields, including membrane biophysics, drug delivery, and cell signaling. This technical guide provides a comprehensive overview of DPPE, including its fundamental properties, its role in model membrane systems, and detailed experimental protocols for its study.

Core Properties of DPPE

DPPE is a glycerophospholipid with two palmitic acid chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone and a phosphoethanolamine moiety at the sn-3 position.

| Property | Value | Reference |

| CAS Number | 923-61-5 | [1][2][3][4][5] |

| Molecular Weight | 691.96 g/mol | [1][2] |

| Molecular Formula | C₃₇H₇₄NO₈P | [1][2] |

| Synonyms | 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine, PE(16:0/16:0) | [1][2][3] |

Role in Model Membranes and Interaction with Cholesterol

DPPE is a vital component in the study of model cell membranes.[2][6] Its saturated dipalmitoyl chains allow for tight packing within a lipid bilayer, influencing membrane fluidity and phase behavior.

One of the most significant areas of DPPE research is its interaction with cholesterol. In model membranes, DPPE and cholesterol exhibit complex phase behavior, leading to the formation of ordered lipid domains, often referred to as lipid rafts. These microdomains are implicated in various cellular processes, including signal transduction and membrane trafficking. The interaction between the ethanolamine headgroup of DPPE and the hydroxyl group of cholesterol, along with the van der Waals forces between the saturated acyl chains and the rigid sterol ring, are crucial for the formation and stability of these domains.[7][8][9]

The presence of DPPE in a membrane can influence its physical properties. For instance, increasing the concentration of DPPE in a dipalmitoylphosphatidylcholine (DPPC) bilayer leads to a more ordered state of the lipid tails and a slight increase in membrane thickness.[6]

Applications in Drug Delivery

The unique properties of DPPE make it a valuable component in the formulation of drug delivery systems, particularly liposomes and micelles. Its ability to form stable bilayers and its biocompatibility are key advantages.

PEGylated DPPE (DPPE conjugated to polyethylene (B3416737) glycol) is widely used to create "stealth" liposomes. The PEG layer provides a hydrophilic shield that reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the encapsulated drug and enhancing its accumulation at target sites.[10]

Involvement in Signaling Pathways

While specific signaling pathways directly initiated by DPPE are not extensively characterized, its role as a precursor for N-acyl-phosphatidylethanolamines (NAPEs) is of significant interest. NAPEs are a class of bioactive lipids involved in various physiological processes. The synthesis of NAPEs can occur through the transfer of an acyl group to the primary amine of the ethanolamine headgroup of PE.[11][12]

Furthermore, the broader class of phosphatidylethanolamines (PEs) is involved in fundamental cellular processes. PEs are synthesized through two primary pathways: the phosphatidylserine (B164497) decarboxylation pathway in the mitochondria and the CDP-ethanolamine pathway in the endoplasmic reticulum.[13] These pathways are crucial for maintaining the lipid composition of cellular membranes, which in turn influences the function of membrane-associated signaling proteins.

The dipalmitoyl chains of DPPE can also be relevant in the context of protein palmitoylation, a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein. This modification can affect protein trafficking, localization, and function. While not a direct signaling role of DPPE itself, the availability of palmitoyl (B13399708) groups from lipids like DPPE can influence these signaling events.[14]

Experimental Protocols

Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) containing DPPE, which can then be sized down to unilamellar vesicles (LUVs) by extrusion.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

Other lipid(s) of choice (e.g., DPPC, Cholesterol)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPE and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. A thin lipid film will form on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

-

Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. For DPPE-containing liposomes, this is typically above 41°C. This process forms multilamellar vesicles (MLVs).

-

-

Extrusion (Optional, for LUV formation):

-

Assemble the extruder with a polycarbonate membrane of the desired pore size.

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a more uniform size.

-

Membrane Fusion Assay using DPPE-Containing Vesicles

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to monitor the fusion of liposomes.

Materials:

-

Two populations of DPPE-containing LUVs prepared as described above.

-

Lipid-soluble FRET pair dyes (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).

-

Fusion-inducing agent (e.g., calcium chloride, polyethylene glycol).

-

Fluorometer.

Procedure:

-

Liposome (B1194612) Preparation:

-

Prepare two sets of LUVs. In one set (labeled), incorporate the FRET donor and acceptor lipids (e.g., 1 mol% each of NBD-PE and Rhodamine-PE) along with DPPE and other lipids. The other set (unlabeled) should have the same lipid composition but without the fluorescent probes.

-

-